molecular formula C15H12BrClN2O4 B3693891 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide CAS No. 6256-06-0

3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide

Cat. No.: B3693891
CAS No.: 6256-06-0
M. Wt: 399.62 g/mol
InChI Key: ARTSJQDUQMQWIY-UHFFFAOYSA-N
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Description

3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, nitro, and ethoxy functional groups attached to a benzamide core

Properties

IUPAC Name

3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O4/c1-2-23-14-6-3-9(7-11(14)16)15(20)18-10-4-5-12(17)13(8-10)19(21)22/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTSJQDUQMQWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361905
Record name 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6256-06-0
Record name 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide typically involves multiple steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 4-chloro-3-nitroaniline.

    Bromination: The 4-chloro-3-nitroaniline is then brominated using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the desired position.

    Ethoxylation: The brominated product is reacted with ethyl alcohol in the presence of a base such as sodium ethoxide to introduce the ethoxy group.

    Amidation: Finally, the ethoxylated compound is reacted with benzoyl chloride in the presence of a base like pyridine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Aminated Derivatives: From reduction of the nitro group.

    Carboxylated Derivatives: From oxidation of the ethoxy group.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of halogenated benzamides on cellular processes. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals, dyes, or agrochemicals. Its unique properties could be exploited in the development of new materials or products.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and nitro groups can enhance its binding affinity to certain proteins, potentially inhibiting their activity. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(4-chloro-3-nitrophenyl)-4-methylbenzamide
  • 3-bromo-N-(4-chloro-3-nitrophenyl)-4-hydroxybenzamide
  • 3-bromo-N-(4-chloro-3-nitrophenyl)-4-aminobenzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-(4-chloro-3-nitrophenyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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